(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid
Description
(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine ring substituted with a boronic acid (-B(OH)₂) group at position 3 and a tert-butoxycarbonyl (Boc)-protected amino (-NHBoc) group at position 2. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the boronic acid moiety, while the Boc group serves as a protective handle for the amine, enabling selective deprotection in multi-step syntheses. Its applications span pharmaceutical intermediates, materials science, and enzyme inhibition studies .
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-7(11(15)16)5-4-6-12-8/h4-6,15-16H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAIOWWKQBFCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622724 | |
| Record name | {2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863753-35-9 | |
| Record name | {2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 3-bromopyridine.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to the amino group on the pyridine ring using tert-butyl chloroformate in the presence of a base like triethylamine.
Boronic Acid Formation: The boronic acid group is introduced via a palladium-catalyzed borylation reaction, such as the Suzuki-Miyaura coupling, using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Free amines after Boc deprotection.
Scientific Research Applications
(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related boronic acid derivatives and their distinguishing features:
Electronic and Reactivity Comparisons
- Positional Isomerism: The placement of the Boc-amino group on the pyridine ring significantly impacts electronic effects. For instance, the target compound’s Boc group at position 2 creates a steric and electronic environment that may stabilize the boronic acid at position 3, enhancing its reactivity in Suzuki couplings compared to the position 6 isomer .
- Heterocyclic Core : Substitution of pyridine with pyrimidine (as in the pyrimidin-5-yl analogue) introduces additional nitrogen atoms, altering electron density and conjugation. This may reduce boronic acid acidity (predicted pKa ~6.68 for pyridine vs. higher for pyrimidine) .
Biological Activity
(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid, with the CAS number 863753-35-9, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyridine ring and a boronic acid functional group, which are known to interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C₁₀H₁₅BN₂O₄
- Molecular Weight : 238.05 g/mol
- InChI Key : QOAIOWWKQBFCQE-UHFFFAOYSA-N
1. Antiviral Activity
Recent studies have highlighted the potential of boronic acids as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. A study published in Molecules demonstrated that β-amido boronic acids, including derivatives similar to this compound, exhibited inhibitory activity against the main protease (Mpro) of SARS-CoV-2. The compound showed approximately 23% inhibition at a concentration of 20 µM during enzymatic assays, indicating its potential as a lead compound for antiviral drug development against COVID-19 .
2. Enzyme Inhibition
This compound has been explored for its inhibitory effects on various enzymes. In particular, compounds with boronic acid moieties have been identified as selective inhibitors of serine proteases due to their ability to form reversible covalent bonds with the active site serine residue. This property is crucial for designing inhibitors targeting enzymes involved in disease pathways, including cancer and inflammation .
3. Cytotoxicity and Cell Viability
In vitro studies assessing the cytotoxic effects of related compounds on various cell lines have shown that many boronic acids exhibit low toxicity at therapeutic concentrations. For instance, compounds derived from similar structures were tested for cytotoxicity in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Results indicated no significant decrease in cell viability across tested concentrations (0.1 to 100 µM), suggesting a favorable safety profile for further development .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
